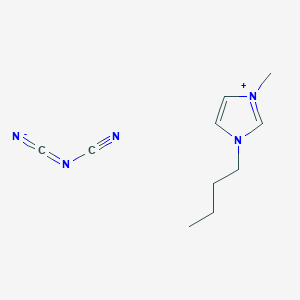

1-Butyl-3-methylimidazolium dicyanamide

Description

Propriétés

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;cyanoiminomethylideneazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2N3/c1-3-4-5-10-7-6-9(2)8-10;3-1-5-2-4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVTHOGIQHZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047910 | |

| Record name | 1-Butyl-3-methylimidazolium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448245-52-1 | |

| Record name | 1-Butyl-3-methylimidazolium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-butyl-3-methylimidazolium dicyanamide

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Dicyanamide (B8802431)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid 1-butyl-3-methylimidazolium dicyanamide ([Bmim][DCA]). The information is tailored for researchers, scientists, and professionals in drug development who are interested in the potential applications of this versatile compound. [Bmim][DCA] is noted for its use as a green solvent in chemical reactions, in the development of advanced batteries and supercapacitors, and has been explored for its potential in drug formulation to improve the solubility and bioavailability of active pharmaceutical ingredients.[1]

Core Physicochemical Properties

This compound is an ionic liquid characterized by its low volatility and thermal stability, which makes it suitable for high-temperature processes.[1] Its excellent solvation capabilities allow for the dissolution of a wide range of organic and inorganic materials.[1] A notable feature of dicyanamide-based ionic liquids, including [Bmim][DCA], is their significantly lower density and viscosity, and higher electrical conductivity compared to many conventional ionic liquids.[2] These properties are attributed to the weaker cation-anion interaction and the V-shaped, non-spherical structure of the dicyanamide anion.[2]

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₅ | [1][3][4] |

| Molecular Weight | 205.26 g/mol | [3][4] |

| Appearance | Yellow to orange liquid | [1] |

| Melting Point | -6 °C | [1][3] |

| Refractive Index | n20/D 1.51 | [1] |

Transport and Thermal Properties

The following table summarizes key transport and thermal properties of [Bmim][DCA]. Note that these properties can be influenced by factors such as water content and temperature.

| Property | Value | Conditions | Source |

| Density | 1.06 g/cm³ | Not specified | [3] |

| 1.07 g/mL | Not specified | [1] | |

| Viscosity | 28 cP | Not specified | [3] |

| Conductivity | 9.53 mS/cm | Not specified | [3] |

| Coefficient of Thermal Expansion (α) | 5.97 × 10⁻⁴ K⁻¹ | 333 K | [5] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of ionic liquids. The following sections outline the typical protocols used for measuring the key properties of [Bmim][DCA].

Purity and Water Content Determination

Prior to any measurement, the purity of the ionic liquid is assessed, and the water content is minimized. Purity is often checked by ¹H and ¹³C NMR spectroscopy.[6] To reduce water and volatile compounds to negligible levels, the sample is typically subjected to vacuum (e.g., 0.1 Pa) with stirring at a moderate temperature (e.g., 353 K) for an extended period (e.g., at least 48 hours).[7] The water content is then determined by Karl Fischer titration.[7][8]

Density Measurement

Density measurements are commonly performed using a vibrating tube densimeter.[2][7][9]

Methodology:

-

Calibration: The densimeter is calibrated using substances with well-known densities, such as double-distilled water, methanol, toluene, and aqueous NaCl solutions.[7][9]

-

Sample Introduction: A small, precise volume of the degassed and dried ionic liquid is introduced into the vibrating U-tube of the densimeter.

-

Measurement: The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. Measurements are typically conducted over a range of temperatures and pressures. For instance, studies have reported density measurements for [Bmim][DCA] at temperatures ranging from 283.15 K to 393.15 K and pressures up to 100 MPa.[7][9]

Viscosity Measurement

Viscosity is a critical parameter and is often measured using a rotational or falling ball viscometer.[2][7]

Methodology (Rotational Viscometer):

-

Instrument: A rotational viscometer, such as an Anton-Paar SVM 3000, is frequently used.[7]

-

Sample Loading: A defined volume of the ionic liquid is placed in the sample cell.

-

Measurement: The instrument measures the torque required to rotate a spindle at a constant angular velocity within the sample. This torque is then used to calculate the dynamic viscosity. Measurements are performed at controlled temperatures.

Methodology (Falling Ball Viscometer):

-

Instrument: An automated falling ball viscometer is another option.[2]

-

Measurement: The viscosity is determined by measuring the time it takes for a ball to fall a specific distance through the ionic liquid under gravity. The viscosity is calculated using Stokes' law, taking into account the densities of the ball and the liquid.

Electrical Conductivity Measurement

The ionic conductivity is determined using a conductivity meter.[2]

Methodology:

-

Probe: A conductivity probe, consisting of two electrodes with a known geometry, is immersed in the ionic liquid.

-

Measurement: An alternating current is applied across the electrodes, and the resulting voltage is measured. The conductivity is calculated from the resistance of the sample. The measurements are typically carried out over a range of temperatures.

Surface Tension Measurement

Surface tension can be measured using methods like the Wilhelmy plate method or the buoyancy method.[10]

Methodology (Wilhelmy Plate Method):

-

Apparatus: A platinum plate with a known perimeter is suspended from a balance.

-

Measurement: The plate is brought into contact with the surface of the ionic liquid. The force required to pull the plate from the surface is measured, and this force is used to calculate the surface tension. The combined expanded uncertainty at a 0.95 confidence level for this method is estimated to be 0.1 mN·m⁻¹.[10]

Visualizations

Synthesis Workflow of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl]) as a Precursor

The synthesis of this compound often involves a two-step process, starting with the synthesis of a halide precursor, typically 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]), followed by an anion exchange reaction. The following diagram illustrates the synthesis of [Bmim][Cl].

Caption: Synthesis workflow for 1-butyl-3-methylimidazolium chloride.

Anion Exchange for the Synthesis of [Bmim][DCA]

Following the synthesis of [Bmim][Cl], an anion exchange reaction is performed to produce [Bmim][DCA].

Caption: Anion exchange reaction for the synthesis of [Bmim][DCA].

Relationship between Physicochemical Properties

The physicochemical properties of ionic liquids are interconnected. For instance, viscosity and conductivity are inversely related, as described by the Walden rule.[2] This relationship is crucial for applications in electrochemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, >98% | IoLiTec [iolitec.de]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability of 1-Butyl-3-methylimidazolium Dicyanamide (B8802431)

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-butyl-3-methylimidazolium dicyanamide ([Bmim][DCA]). The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in understanding the thermal characteristics of this compound. This document covers quantitative thermal analysis data, detailed experimental protocols, and a visualization of the thermal decomposition workflow.

Quantitative Thermal Stability Data

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The key quantitative data from these analyses are summarized in the tables below.

Table 1: Thermogravimetric Analysis (TGA) Data for [Bmim][DCA]

| Parameter | Value | Conditions |

| Onset Decomposition Temperature (Tonset) | Varies, typically >200 °C | Ramped temperature TGA[1] |

| Long-term Stability (10% mass loss in 10 hours) | 110 °C | Isothermal TGA under high purity nitrogen[2] |

| Non-isothermal Activation Energy (Friedman method) | 150 ± 13 kJ·mol⁻¹ | Non-isothermal TGA[2] |

| Non-isothermal Activation Energy (ASTM method) | 147 ± 2 kJ·mol⁻¹ | Non-isothermal TGA[2] |

Long-term thermogravimetric studies have indicated that for practical applications, the highest temperature for prolonged use of [Bmim][DCA] should be around 110 °C to avoid significant decomposition, with less than 10% mass loss observed over 10 hours at this temperature.[2] Non-isothermal decomposition of [Bmim][DCA] has been studied at various heating rates (5, 10, 15, 20, and 25 °C·min⁻¹).[2] The thermal stability of ionic liquids is significantly influenced by the type of anion and cation.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of thermal stability data. The following sections outline the typical experimental protocols for TGA and DSC analysis of ionic liquids like [Bmim][DCA].

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of [Bmim][DCA] by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation:

-

Dry the [Bmim][DCA] sample under vacuum for an extended period (e.g., 96 hours) with a desiccant like P₂O₅ to minimize the water content.[1]

-

Verify the water content using Karl Fischer titration to ensure it is below a specified limit (e.g., 220 ppm).[1]

-

Place a small, accurately weighed sample (typically 10-20 mg) into a TGA crucible (e.g., aluminum or platinum).[3]

-

-

Instrument Setup:

-

Use a calibrated thermogravimetric analyzer.

-

Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL min⁻¹) to provide an inert atmosphere.

-

-

Thermal Program:

-

Non-isothermal (Dynamic) Scan:

-

Isothermal Scan:

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature (for dynamic scans) or time (for isothermal scans).

-

Determine the onset decomposition temperature (Tonset) from the dynamic scan, often defined as the temperature at which a significant mass loss begins.

-

Calculate the mass loss percentage at different temperatures or over time.

-

For kinetic analysis, use methods like the Friedman or ASTM E-1131-08 to determine the activation energy of decomposition from multiple dynamic scans at different heating rates.[2]

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point, glass transition, and crystallization, and to measure the heat flow associated with these transitions.

Methodology:

-

Sample Preparation:

-

Use a small, accurately weighed sample (typically 10-20 mg) of dried [Bmim][DCA].[3]

-

Hermetically seal the sample in an aluminum pan to prevent any loss of volatile components.

-

-

Instrument Setup:

-

Use a calibrated differential scanning calorimeter.

-

Maintain an inert atmosphere, typically with a nitrogen purge.

-

-

Thermal Program:

-

A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history.

-

First Heating Cycle: Heat the sample from a low temperature (e.g., 25 °C) to a temperature above any expected transitions but below decomposition (e.g., 130 °C) at a controlled rate (e.g., 10 °C/min).[4]

-

Cooling Cycle: Cool the sample from the upper temperature to a low temperature (e.g., -80 °C or -140 °C) at a controlled rate (e.g., 10 °C/min).[4][5]

-

Second Heating Cycle: Heat the sample again from the low temperature to a temperature below decomposition (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[4]

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Identify the glass transition temperature (Tg) as a step change in the baseline of the heat flow curve.

-

Observe any crystallization (exothermic peak) or other phase transitions.

-

Visualizations

The following diagrams illustrate the general workflow for assessing the thermal stability of ionic liquids and the proposed decomposition pathways for imidazolium-based ionic liquids.

Caption: Workflow for Thermal Stability Assessment of [Bmim][DCA].

Caption: Proposed Thermal Decomposition Pathways for Imidazolium-based Ionic Liquids.

Experimental evidence suggests that the thermal decomposition of imidazolium-based ionic liquids with cyano-functionalized anions primarily occurs through two main pathways: dealkylation of the imidazolium (B1220033) cation by the anion and deprotonation of the cation by the anion.[6] These initial steps are followed by potential secondary reactions.[6] The rate of decomposition is influenced by the nucleophilicity of the anion and the length of the alkyl chain on the cation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Viscosity and Density of 1-Butyl-3-methylimidazolium Dicyanamide ([Bmim][DCA])

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1-butyl-3-methylimidazolium dicyanamide (B8802431) ([Bmim][DCA]). This document collates key data, details experimental methodologies for property measurement, and outlines the logical workflow for the physicochemical characterization of ionic liquids.

Physicochemical Properties of [Bmim][DCA]

1-Butyl-3-methylimidazolium dicyanamide is an ionic liquid recognized for its low viscosity and good conductivity, making it a substance of interest for various applications, including as a solvent in organic synthesis, in electrochemical systems like batteries and supercapacitors, and as a precursor for new materials.[1][2] Its properties, such as a melting point of -6 °C, a viscosity of 28 cP, and a density of 1.06 g/cm³, contribute to its utility in diverse scientific and industrial fields.[3]

Quantitative Data: Viscosity and Density

The viscosity and density of [Bmim][DCA] are highly dependent on temperature. The following tables summarize experimental data from various sources, providing a comparative overview of these key thermophysical properties at atmospheric pressure.

Table 1: Temperature Dependence of Density of this compound ([Bmim][DCA])

| Temperature (K) | Density (g/cm³) | Reference |

| 278.15 | 1.0746 | [4] |

| 283.15 | 1.0713 | [5][6] |

| 288.15 | 1.0679 | [5][6] |

| 293.15 | 1.0646 | [5][6] |

| 298.15 | 1.0613 | [4][5][6] |

| 303.15 | 1.0580 | [5][6] |

| 308.15 | 1.0547 | [5][6] |

| 313.15 | 1.0514 | [5][6] |

| 318.15 | 1.0481 | [5][6] |

| 323.15 | 1.0448 | [5][6] |

| 328.15 | 1.0415 | [5][6] |

| 333.15 | 1.0382 | [5][6] |

| 338.15 | 1.0349 | [4] |

| 343.15 | 1.0316 | [4] |

| 348.15 | 1.0283 | [4] |

| 353.15 | 1.0250 | [4] |

| 358.15 | 1.0217 | [4] |

| 363.15 | 1.0184 | [4] |

Table 2: Temperature Dependence of Viscosity of this compound ([Bmim][DCA])

| Temperature (K) | Viscosity (mPa·s or cP) | Reference |

| 278.15 | 58.9 | [4] |

| 283.15 | 47.3 | [5][6] |

| 288.15 | 38.5 | [5][6] |

| 293.15 | 31.9 | [5][6] |

| 298.15 | 26.8 | [4][5][6] |

| 303.15 | 22.8 | [5][6] |

| 308.15 | 19.6 | [5][6] |

| 313.15 | 17.0 | [5][6] |

| 318.15 | 14.9 | [5][6] |

| 323.15 | 13.1 | [5][6] |

| 328.15 | 11.6 | [5][6] |

| 333.15 | 10.4 | [5][6] |

| 338.15 | 9.3 | [4] |

| 343.15 | 8.4 | [4] |

| 348.15 | 7.6 | [4] |

| 353.15 | 6.9 | [4] |

| 358.15 | 6.3 | [4] |

| 363.15 | 5.8 | [4] |

Experimental Protocols

Accurate determination of the viscosity and density of ionic liquids is paramount for their application. The following sections detail the methodologies commonly employed for these measurements, as cited in the literature.

Synthesis and Purification of [Bmim][DCA]

The synthesis of [Bmim][DCA] typically involves a two-step process. The first step is the quaternization of 1-methylimidazole (B24206) with 1-chlorobutane (B31608) to form 1-butyl-3-methylimidazolium chloride ([Bmim]Cl).[7][8] The second step is an anion exchange reaction where the chloride anion is replaced by the dicyanamide anion.

Logical Workflow for Ionic Liquid Characterization

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of ionic liquids.

Purity Considerations: The purity of the ionic liquid significantly impacts its physical properties.[9] Common impurities include halide ions from starting materials, water, and residual organic solvents.[9][10] Therefore, rigorous purification and subsequent purity analysis are critical.

-

Purification: The crude ionic liquid is typically purified by washing with solvents like ethyl acetate (B1210297) to remove unreacted starting materials and colored impurities. Activated carbon treatment can also be employed for decolorization.[10] The final step is drying under high vacuum at an elevated temperature (e.g., 353 K for at least 48 hours) to minimize the water content and remove volatile compounds.[4][6]

-

Purity Analysis:

-

Halide Content: The residual halide content is often determined by methods such as Volhard titration or ion chromatography.[9][11] A simple qualitative test involves the addition of silver nitrate (B79036) solution to an aqueous solution of the ionic liquid; the absence of a precipitate indicates a low halide concentration.[10]

-

Water Content: The water content is precisely measured using Karl Fischer coulometric titration.[4][9]

-

Structural Confirmation: The structure of the synthesized ionic liquid is confirmed using techniques like ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[7]

-

Density Measurement

A common and accurate method for measuring the density of ionic liquids is the vibrating tube densimeter.[5][6][12]

Experimental Workflow for Density Measurement

Caption: A typical experimental workflow for measuring the density of an ionic liquid.

Methodology:

-

Calibration: The vibrating tube densimeter is calibrated using substances with well-known densities, such as double-distilled water, methanol, and toluene, over the desired temperature and pressure range.[5][6]

-

Sample Preparation: The ionic liquid sample must be thoroughly dried and degassed prior to measurement to avoid interference from dissolved gases and water.

-

Measurement: The sample is introduced into the U-shaped tube of the densimeter. The tube is then electronically excited to oscillate at its characteristic frequency. The density of the sample is determined from the change in the oscillation period.

-

Temperature Control: The temperature of the sample is precisely controlled using a thermostat. Measurements are typically performed over a range of temperatures.[4][5][6]

An alternative method for density measurement is magnetic levitation (MagLev), which involves placing a diamagnetic object of unknown density in a paramagnetic ionic liquid within a magnetic field. The density is determined by the levitation height of the object.[13]

Viscosity Measurement

Rotational viscometers, such as the Stabinger viscometer, are frequently used for the accurate determination of ionic liquid viscosity.[5][6][12] This type of instrument measures both viscosity and density simultaneously.

Methodology:

-

Instrument Setup: The viscometer is calibrated and the temperature is set and controlled by a Peltier thermostat.

-

Sample Loading: A small volume of the purified and dried ionic liquid is injected into the measuring cell.

-

Measurement Principle: The instrument contains a tube filled with the sample and a rotating inner cylinder. The rotational speed of the inner cylinder is measured, and the viscosity is calculated based on the shear stress and shear rate.

-

Data Acquisition: Measurements are taken at various temperatures to determine the temperature dependence of the viscosity.[5][6]

The vibrating wire technique is another method used for viscosity measurements of ionic liquids.[14] This technique measures the damping of a vibrating wire immersed in the liquid, which is proportional to the viscosity.[14]

Data Correlation and Modeling

The temperature dependence of viscosity and density can be described by various empirical and theoretical models. For instance, the Vogel-Fulcher-Tammann (VFT) equation is commonly used to model the viscosity of ionic liquids as a function of temperature.[15][16] Density is often found to have a linear or polynomial relationship with temperature.[17] These models are essential for predicting the properties of ionic liquids at conditions where experimental data is unavailable.

Applications and Significance

The low viscosity and moderate density of [Bmim][DCA] are advantageous for its use as a solvent, as it facilitates mass transfer.[2] In electrochemical applications, lower viscosity contributes to higher ionic conductivity, which is crucial for the performance of batteries and supercapacitors.[2] The data and methodologies presented in this guide are fundamental for the rational design and application of [Bmim][DCA] and other ionic liquids in diverse fields, including drug development, where they can be used as novel formulation excipients or reaction media.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, >98% | IoLiTec [iolitec.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Ionic Conductivity of 1-Butyl-3-methylimidazolium Dicyanamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ionic conductivity and related physicochemical properties of the ionic liquid 1-butyl-3-methylimidazolium dicyanamide (B8802431) ([Bmim][dca]). [Bmim][dca] is of significant interest in various scientific and industrial fields, including electrochemistry and drug delivery, owing to its unique characteristics such as high thermal stability and tunable solvent properties. This document details the fundamental principles of ionic conductivity in this material, presents a compilation of quantitative data, and provides detailed experimental protocols for its synthesis and characterization. The guide is intended to be a valuable resource for researchers and professionals working with or considering the use of [Bmim][dca] in their applications.

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100 °C. They are composed entirely of ions and exhibit a range of desirable properties, including low vapor pressure, high thermal stability, and wide electrochemical windows. 1-butyl-3-methylimidazolium dicyanamide, [Bmim][dca], is a prominent member of the imidazolium-based family of ILs. Its dicyanamide anion contributes to its relatively low viscosity and high conductivity compared to other ILs with different anions.

The ionic conductivity of [Bmim][dca] is a critical parameter that dictates its performance in electrochemical applications such as batteries, supercapacitors, and sensors. This property is intrinsically linked to the mobility of its constituent ions, which is in turn influenced by factors such as temperature, viscosity, and the presence of impurities like water. A thorough understanding of these relationships is essential for the effective design and optimization of systems utilizing this ionic liquid.

Physicochemical Properties of [Bmim][dca]

The fundamental physicochemical properties of [Bmim][dca] are summarized in the table below. These properties are crucial for understanding its behavior as a conductive medium.

| Property | Value | Reference |

| Molecular Formula | C10H15N5 | [1] |

| Molecular Weight | 205.26 g/mol | [1] |

| Melting Point | -6 °C | [1] |

| Density | 1.06 g/cm³ | [1] |

| Viscosity | 28 cP | [1] |

| Ionic Conductivity | 9.53 mS/cm | [1] |

Temperature Dependence of Ionic Conductivity and Viscosity

The ionic conductivity and viscosity of [Bmim][dca] are strongly dependent on temperature. As temperature increases, the viscosity of the ionic liquid decreases, leading to an increase in the mobility of the ions and, consequently, higher ionic conductivity. This inverse relationship is a key characteristic of ionic liquids.

Ionic Conductivity Data

The following table presents the ionic conductivity of [Bmim][dca] at various temperatures.

| Temperature (K) | Ionic Conductivity (S/m) |

| 263.2 | 0.21 |

| 273.2 | 0.35 |

| 283.2 | 0.56 |

| 293.2 | 0.86 |

| 303.2 | 1.28 |

| 313.2 | 1.82 |

| 323.2 | 2.50 |

| 333.2 | 3.32 |

Data extracted from Leys, J., et al. (2010).[2]

Viscosity Data

The following table presents the viscosity of [Bmim][dca] at various temperatures.

| Temperature (K) | Viscosity (mPa·s) |

| 278.15 | 64.12 |

| 283.15 | 52.34 |

| 288.15 | 43.19 |

| 293.15 | 36.01 |

| 298.15 | 30.29 |

| 303.15 | 25.75 |

| 308.15 | 22.09 |

| 313.15 | 19.11 |

| 318.15 | 16.66 |

| 323.15 | 14.62 |

| 328.15 | 12.89 |

| 333.15 | 11.42 |

| 338.15 | 10.16 |

| 343.15 | 9.08 |

| 348.15 | 8.14 |

| 353.15 | 7.33 |

| 358.15 | 6.62 |

| 363.15 | 5.99 |

Data extracted from Carvalho, P. J., et al. (2009).

Effect of Water on Physicochemical Properties

The presence of water, even in small amounts, can significantly impact the physicochemical properties of [Bmim][dca]. Water can disrupt the ionic interactions within the liquid, leading to a decrease in viscosity and an increase in ionic conductivity. However, for applications where the presence of water is undesirable, it is crucial to handle and store the ionic liquid under anhydrous conditions.

The following table shows the effect of water content on the viscosity of [Bmim][dca] at 298.15 K.

| Mole Fraction of [Bmim][dca] (x₁) | Viscosity (mPa·s) |

| 1.0000 | 30.29 |

| 0.8988 | 21.01 |

| 0.8034 | 15.34 |

| 0.7026 | 11.28 |

| 0.6033 | 8.41 |

| 0.5011 | 6.30 |

| 0.4012 | 4.77 |

| 0.3011 | 3.61 |

| 0.2008 | 2.69 |

| 0.1011 | 1.87 |

Data extracted from Carvalho, P. J., et al. (2009).

Experimental Protocols

Synthesis of this compound ([Bmim][dca])

The synthesis of [Bmim][dca] is typically a two-step process. First, 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]) is synthesized, which then undergoes an anion exchange reaction to yield the final product.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl]) [3]

-

Materials:

-

Ethyl acetate (B1210297) (for washing)

-

Procedure:

-

Equimolar amounts of 1-methylimidazole and 1-chlorobutane are combined in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 60°C and stirred under reflux for 48 hours.

-

After cooling to room temperature, the product is washed twice with ethyl acetate to remove any unreacted starting materials.

-

The remaining ethyl acetate is removed under vacuum at 60°C for 2 hours.

-

The resulting product is 1-butyl-3-methylimidazolium chloride.

-

Step 2: Anion Exchange to form [Bmim][dca]

-

Materials:

-

1-butyl-3-methylimidazolium chloride ([Bmim][Cl])

-

Sodium dicyanamide (Na[dca])

-

Dichloromethane (B109758) (solvent)

-

Deionized water

-

-

Procedure:

-

Dissolve [Bmim][Cl] in dichloromethane.

-

In a separate vessel, dissolve an equimolar amount of sodium dicyanamide in deionized water.

-

Add the aqueous solution of sodium dicyanamide to the solution of [Bmim][Cl] and stir vigorously for 24 hours at room temperature.

-

A two-phase system will form. The organic phase contains the desired [Bmim][dca].

-

Separate the organic phase and wash it repeatedly with small volumes of deionized water until the aqueous phase shows no chloride ions when tested with a silver nitrate (B79036) solution.

-

Remove the dichloromethane under reduced pressure.

-

The resulting viscous liquid is dried under high vacuum to remove any residual water.

-

Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for measuring the ionic conductivity of electrolytes. It involves applying a small amplitude AC voltage over a range of frequencies and measuring the resulting current to determine the impedance of the system.

-

Instrumentation:

-

Potentiostat with a frequency response analyzer.

-

A conductivity cell with two parallel, inert electrodes (e.g., platinum or stainless steel) with a known geometry (area and distance between electrodes).

-

-

Experimental Parameters:

-

Frequency Range: Typically from 100 kHz down to 1 Hz.

-

AC Amplitude: A small perturbation, usually 10 mV, to ensure a linear response.

-

Temperature Control: The conductivity cell should be placed in a temperature-controlled environment to obtain data at specific temperatures.

-

-

Procedure:

-

Fill the conductivity cell with the [Bmim][dca] sample, ensuring there are no air bubbles between the electrodes.

-

Connect the cell to the potentiostat.

-

Apply the AC voltage and sweep through the specified frequency range.

-

The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance).

-

The bulk resistance (Rb) of the ionic liquid is determined from the high-frequency intercept of the impedance spectrum with the real axis.

-

-

Calculation of Ionic Conductivity (σ): The ionic conductivity is calculated using the following equation:

σ = L / (Rb * A)

Where:

-

σ is the ionic conductivity (S/cm)

-

L is the distance between the electrodes (cm)

-

Rb is the bulk resistance (Ω)

-

A is the area of the electrodes (cm²)

-

Conclusion

This compound is a versatile ionic liquid with favorable ionic conductivity and thermal properties. This guide has provided a detailed overview of its key characteristics, with a focus on ionic conductivity and its dependence on temperature and the presence of water. The experimental protocols provided herein offer a practical foundation for the synthesis and characterization of [Bmim][dca] in a laboratory setting. A comprehensive understanding of the information presented in this guide will enable researchers and professionals to effectively utilize [Bmim][dca] in a wide range of applications, from energy storage to drug delivery systems.

References

An In-Depth Technical Guide to the Electrochemical Window of 1-Butyl-3-Methylimidazolium Dicyanamide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the electrochemical stability of the ionic liquid 1-butyl-3-methylimidazolium dicyanamide (B8802431) ([BMIM][DCA]). It includes a summary of its physicochemical properties, a detailed experimental protocol for determining its electrochemical window, and a discussion of its electrochemical decomposition pathways.

Introduction to [BMIM][DCA]

1-Butyl-3-methylimidazolium dicyanamide, commonly abbreviated as [BMIM][DCA], is a room-temperature ionic liquid (IL) that has garnered interest in various scientific fields. Composed of a 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and a dicyanamide ([DCA]⁻) anion, this IL is noted for its relatively low viscosity and high conductivity compared to other ILs with different anionic components. Its properties make it a candidate for applications in electrochemistry, including as an electrolyte in batteries and supercapacitors, and as a medium for electrochemical synthesis. Understanding its electrochemical stability is paramount for these applications.

The Concept of the Electrochemical Window

The electrochemical window (EW), also known as the electrochemical stability window (ESW), is a critical parameter for any electrolyte. It defines the range of electrical potential over which the electrolyte remains stable without undergoing significant oxidation or reduction.[1] This window is bounded by two limits:

-

Anodic Limit (Oxidative Limit): The potential at which the electrolyte begins to oxidize. In ionic liquids, this is typically determined by the oxidation of the anion.[2]

-

Cathodic Limit (Reductive Limit): The potential at which the electrolyte begins to reduce. This is typically governed by the reduction of the cation.[2]

A wide electrochemical window is highly desirable for applications such as high-voltage energy storage devices, as it allows for a larger operating voltage without electrolyte degradation.[3] The EW is not an absolute value and can be influenced by factors such as the working electrode material, temperature, and the presence of impurities like water.[4]

Physicochemical and Electrochemical Properties of [BMIM][DCA]

A summary of the key quantitative data for [BMIM][DCA] is presented below. This information is crucial for its application as an electrolyte and for the design of electrochemical experiments.

| Property | Value | Reference(s) |

| Electrochemical Window (EW) | ~3.0 V (estimated) | [5] |

| Molecular Formula | C₁₀H₁₅N₅ | [6] |

| Molecular Weight | 205.26 g/mol | [6] |

| Melting Point | -6 °C | [6] |

| Density (at 25°C) | 1.06 g/cm³ | [6] |

| Viscosity (at 25°C) | 28 cP | [6] |

| Ionic Conductivity (at 25°C) | 9.53 mS/cm | [6] |

Experimental Protocol: Determination of the Electrochemical Window

The electrochemical window of an ionic liquid is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV). The following protocol outlines a standard procedure for this measurement.

4.1. Materials and Equipment

-

Ionic Liquid: High-purity (>98%) this compound. The IL should be dried under vacuum before use to minimize water content, as water can significantly narrow the electrochemical window.[7]

-

Electrochemical Cell: A three-electrode glass cell, airtight to allow for an inert atmosphere.

-

Working Electrode (WE): An inert electrode with a well-defined surface area, such as a glassy carbon (GC) or platinum (Pt) disk electrode.

-

Counter Electrode (CE): A high-surface-area inert material, typically a platinum wire or mesh.

-

Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag⁺) or a silver wire pseudo-reference electrode. For ILs, a quasi-reference electrode like a silver wire is common, which can be calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Inert Gas: High-purity argon or nitrogen for purging the electrolyte.

4.2. Experimental Procedure

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and a suitable solvent (e.g., acetone (B3395972) or acetonitrile), then dry completely.

-

Cell Assembly: Assemble the three electrodes in the electrochemical cell. Ensure the reference electrode tip is positioned close to the working electrode to minimize iR drop (uncompensated resistance).

-

Electrolyte Preparation: Place the dried [BMIM][DCA] into the cell. Purge the IL with an inert gas (Ar or N₂) for at least 30 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert gas blanket over the electrolyte throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Start the CV scan from the open-circuit potential (OCP).

-

First, scan towards negative potentials (cathodic scan) until a sharp increase in current is observed, indicating the reduction of the [BMIM]⁺ cation.

-

Reverse the scan direction towards positive potentials (anodic scan), passing the OCP, until a sharp increase in current signifies the oxidation of the [DCA]⁻ anion.

-

Finally, sweep the potential back to the starting point.

-

Typical scan rates for this determination are between 10 and 100 mV/s.

-

-

Data Analysis:

-

Plot the resulting current versus the applied potential.

-

Define a cutoff current density (e.g., 0.5 or 1.0 mA/cm²) to determine the potential limits.[1]

-

The potential at which the cathodic current density reaches the cutoff value is the cathodic limit (E_c).

-

The potential at which the anodic current density reaches the cutoff value is the anodic limit (E_a).

-

The electrochemical window is calculated as the difference: EW = E_a - E_c .

-

Visualization of Experimental Workflow

The logical flow for determining the electrochemical window via cyclic voltammetry is depicted below.

References

A Comprehensive Technical Guide to Gas Solubility in 1-butyl-3-methylimidazolium dicyanamide ([Bmim][DCA])

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of various gases in the ionic liquid 1-butyl-3-methylimidazolium dicyanamide (B8802431) ([Bmim][DCA]). This document synthesizes available quantitative data, details experimental methodologies for solubility determination, and explores the underlying molecular interactions governing gas absorption.

Quantitative Solubility Data

Table 1: Henry's Law Constants for CO₂ and CH₄ in Dicyanamide-Based Ionic Liquids

| Gas | Ionic Liquid | Temperature (K) | Henry's Law Constant (MPa) |

| CO₂ | [thtdp][dca]¹ | 303.15 | 2.5 |

| CO₂ | [thtdp][dca]¹ | 333.15 | 5.4 |

| CO₂ | [thtdp][dca]¹ | 363.15 | 9.5 |

| CH₄ | [thtdp][dca]¹ | 303.15 | 39.5 |

| CH₄ | [thtdp][dca]¹ | 333.15 | 62.6 |

| CH₄ | [thtdp][dca]¹ | 363.15 | 89.9 |

¹[thtdp][dca] = trihexyltetradecylphosphonium (B14245789) dicyanamide. Data from ACS Publications[1].

Table 2: Mole Fraction Solubility of CO₂ in [Bmim][DCA] at Various Temperatures and Pressures

| Temperature (K) | Pressure (bar) | Mole Fraction of CO₂ |

| 313.15 | ~5 | ~0.1 |

| 313.15 | ~15 | ~0.3 |

| 313.15 | ~30 | ~0.5 |

| 333.15 | ~10 | ~0.1 |

| 333.15 | ~30 | ~0.3 |

| 333.15 | ~55 | ~0.5 |

| 353.15 | ~15 | ~0.1 |

| 353.15 | ~45 | ~0.3 |

| 353.15 | ~80 | ~0.5 |

Data estimated from graphical representations in scientific literature.

Experimental Protocols for Gas Solubility Measurement

The determination of gas solubility in ionic liquids can be achieved through various experimental techniques. The most common methods are the gravimetric, volumetric, and synthetic methods.[2][3]

Gravimetric Method

The gravimetric method directly measures the mass of gas absorbed by the ionic liquid using a highly sensitive microbalance.[2]

Detailed Protocol:

-

Sample Preparation: A known mass of the ionic liquid is placed in a sample basket within a high-pressure chamber. The ionic liquid is then degassed under vacuum to remove any dissolved gases and volatile impurities.[4]

-

Pressurization: The chamber is pressurized with the gas of interest to the desired pressure.

-

Equilibration: The system is allowed to equilibrate at a constant temperature. The mass of the sample is continuously monitored until it stabilizes, indicating that saturation has been reached.[4]

-

Data Acquisition: The final mass increase corresponds to the mass of the absorbed gas. This measurement is repeated at different pressures to construct a solubility isotherm.

-

Buoyancy Correction: A buoyancy correction must be applied to the measured mass to account for the displacement of the gas by the volume of the ionic liquid and the absorbed gas.

Volumetric Method

The volumetric method determines the amount of gas absorbed by measuring the change in the volume of the gas phase.[3]

Detailed Protocol:

-

System Setup: A known volume of the ionic liquid is placed in a high-pressure equilibrium cell. The entire system, including the gas reservoir of a known volume, is evacuated.

-

Gas Introduction: A known amount of the gas is introduced into the system from the gas reservoir. The initial pressure and temperature are recorded.

-

Absorption and Equilibration: The gas is brought into contact with the ionic liquid, and the system is agitated to facilitate absorption. The pressure in the system will decrease as the gas dissolves. The system is allowed to equilibrate until a constant pressure is observed.

-

Calculation: The amount of gas absorbed is calculated from the pressure drop, the volumes of the gas and liquid phases, and the equation of state for the gas.

Synthetic Method

In the synthetic method, a known amount of gas and ionic liquid are charged into a variable-volume view cell, and the pressure and temperature at which a single phase exists (the bubble point) are determined.[1]

Detailed Protocol:

-

Charging the Cell: A precisely known amount of the ionic liquid and the gas are loaded into a variable-volume equilibrium cell equipped with a window for visual observation.

-

Pressurization and Mixing: The cell is pressurized to a point where the entire mixture is in a single liquid phase. The contents are thoroughly mixed to ensure homogeneity.

-

Pressure Reduction: The pressure is then slowly reduced until the first gas bubble appears. This pressure, at a given temperature and composition, is the bubble point pressure.

-

Isotherm Construction: The procedure is repeated with different known amounts of gas and ionic liquid to construct a pressure-composition isotherm.

Molecular Interactions and Solubility Mechanisms

The solubility of gases in [Bmim][DCA] is governed by the specific interactions between the gas molecules and the constituent ions of the ionic liquid. Molecular dynamics simulations and quantum chemical calculations provide valuable insights into these interactions.[5][6]

Key Interactions

-

Anion-Gas Interaction: The dicyanamide anion ([DCA]⁻) plays a dominant role in the absorption of acidic gases like CO₂ and H₂S. The nitrogen atoms in the cyano groups of the [DCA]⁻ anion can act as Lewis basic sites, interacting with the electron-deficient regions of the gas molecules.[5]

-

Cation-Gas Interaction: The 1-butyl-3-methylimidazolium cation ([Bmim]⁺) interacts with gas molecules primarily through weaker van der Waals forces and electrostatic interactions. The acidic proton at the C2 position of the imidazolium (B1220033) ring can also participate in weak hydrogen bonding with electron-rich atoms in the gas molecules.

-

Free Volume: The "free volume" within the ionic liquid's structure, which refers to the space not occupied by the ions themselves, also influences gas solubility. Larger free volumes can accommodate more gas molecules, leading to higher physical solubility.

A molecular dynamics study on the absorption of CO₂, H₂S, and CH₄ in [Bmim][DCA] revealed that CO₂ and H₂S preferentially accumulate at the IL-vacuum interface, with [Bmim][DCA] showing strong surface interactions.[6] The study also indicated that CO₂ forms the most pronounced local associations with the dicyanamide anions.[6] In contrast, CH₄ exhibits weak, non-specific interactions with the ionic liquid.[6]

Visualizations

Experimental Workflow for Gas Solubility Measurement

Caption: General workflow for experimental determination of gas solubility in ionic liquids.

Logical Relationships in Gas Solubility

Caption: Factors influencing gas solubility in [Bmim][DCA].

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modeling of H2S solubility in ionic liquids: comparison of white-box machine learning, deep learning and ensemble learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. Adsorption of TCDD with 1-butyl-3-methylimidazolium dicyanamide ionic liquid: a combined molecular dynamics simulation and quantum chemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-butyl-3-methylimidazolium dicyanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the ionic liquid 1-butyl-3-methylimidazolium dicyanamide (B8802431) ([Bmim][DCA]). This guide is designed to be a core resource for researchers and professionals utilizing this compound in various applications, including as a solvent, electrolyte, or in drug delivery systems. The following sections detail the characteristic spectroscopic signatures obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with detailed experimental protocols and comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [Bmim][DCA] in solution. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts.

¹H NMR Spectroscopy

The ¹H NMR spectrum of [Bmim][DCA] provides distinct signals for the protons of the 1-butyl-3-methylimidazolium cation. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: ¹H NMR Chemical Shifts (δ) for 1-butyl-3-methylimidazolium dicyanamide ([Bmim][DCA])

| Proton Assignment | Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |

| but-CH₃ | 0.88 | t |

| -CH₂- (butyl) | 1.25 | m |

| -CH₂- (butyl) | 1.76 | m |

| N-CH₃ | 3.84 | s |

| N-CH₂- | 4.15 | t |

| N-CH= | 7.66 | s |

| N-CH= | 7.73 | s |

| N-CH-N | 9.08 | s |

| Data sourced from a 400MHz NMR spectrometer with TMS as the internal standard.[1] |

¹³C NMR Spectroscopy

While a specific ¹³C NMR spectrum for [Bmim][DCA] was not found in the reviewed literature, the expected chemical shifts can be inferred from data on similar 1-butyl-3-methylimidazolium salts, such as [Bmim]Cl. The dicyanamide anion's carbons would also exhibit characteristic signals.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for the 1-butyl-3-methylimidazolium Cation

| Carbon Assignment | Expected Chemical Shift (ppm) |

| but-CH₃ | ~13 |

| -CH₂- (butyl) | ~19 |

| -CH₂- (butyl) | ~31 |

| N-CH₃ | ~36 |

| N-CH₂- | ~49 |

| N-CH= | ~122 |

| N-CH= | ~123 |

| N-CH-N | ~136 |

| Values are estimations based on data for similar [Bmim] salts.[2][3] |

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy provides insights into the functional groups and molecular vibrations present in [Bmim][DCA].

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of [Bmim][DCA] is characterized by absorption bands corresponding to the vibrational modes of the imidazolium (B1220033) ring, the butyl chain, and the dicyanamide anion.

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for [Bmim][DCA]

| Wavenumber (cm⁻¹) | Assignment |

| ~3150, ~3100 | C-H stretching (imidazolium ring) |

| ~2960, ~2870 | C-H stretching (butyl chain) |

| ~2230, ~2190, ~2130 | C≡N stretching (dicyanamide anion) |

| ~1570, ~1460 | Imidazolium ring stretching |

| ~1170 | C-N stretching |

| Data is a compilation from spectra of [Bmim][DCA] and related imidazolium salts.[4][5] |

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of the [Bmim] cation is known to be sensitive to the conformation of the butyl chain.[6][7]

Table 4: Key Raman Shifts (cm⁻¹) for [Bmim][DCA]

| Raman Shift (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretching (butyl chain) |

| ~2230, ~2190, ~2130 | C≡N stretching (dicyanamide anion) |

| ~1420 | CH₂ scissoring (butyl chain) |

| ~1025 | Imidazolium ring breathing |

| ~743 | C-N stretching |

| ~624, ~600 | Butyl chain conformational isomers |

| Data is based on theoretical calculations and experimental data for [Bmim] salts.[8][9][10] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Imidazolium-based ionic liquids typically exhibit absorption bands in the UV region, which are attributed to π → π* electronic transitions within the imidazolium ring. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent and the nature of the anion. For imidazolium salts, the λmax is generally observed in the range of 210-230 nm.[11]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of [Bmim][DCA] in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of [Bmim][DCA] between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of [Bmim][DCA] in a glass capillary tube or on a microscope slide.

-

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

-

Data Acquisition: Focus the laser beam on the sample and collect the scattered light. The spectral range and acquisition time will depend on the instrument and sample fluorescence.

-

Data Analysis: Identify the Raman shifts and assign them to the corresponding vibrational modes.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of [Bmim][DCA] in a UV-transparent solvent (e.g., water, acetonitrile, ethanol). The concentration should be chosen to ensure the absorbance is within the linear range of the instrument (typically below 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity.[11]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an ionic liquid like [Bmim][DCA].

Caption: Workflow for the spectroscopic analysis of [Bmim][DCA].

References

- 1. rsc.org [rsc.org]

- 2. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Raman Spectroscopic Study on Alkyl Chain Conformation in 1-Butyl-3-methylimidazolium Ionic Liquids and their Aqueous Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Dynamics Simulations and Product Vibrational Spectral Analysis for the Reactions of NO2 with 1-Ethyl-3-methylimidazolium Dicyanamide (EMIM+DCA-), this compound (BMIM+DCA-), and 1-Allyl-3-methylimidazolium Dicyanamide (AMIM+DCA-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. westmont.edu [westmont.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ionike.com [ionike.com]

An In-depth Technical Guide to the Molecular Structure of 1-Butyl-3-methylimidazolium Dicyanamide

Abstract

1-Butyl-3-methylimidazolium dicyanamide (B8802431) ([Bmim][DCA]) is a prominent ionic liquid characterized by its low viscosity, melting point, and favorable electrochemical properties. This document provides a comprehensive technical overview of its molecular structure, synthesis, and characterization. It is intended to serve as a detailed resource for professionals in research and development who are utilizing or investigating this compound. Included are summaries of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and structural data derived from spectroscopic and crystallographic studies.

Molecular Structure and Properties

1-Butyl-3-methylimidazolium dicyanamide is an organic salt composed of a 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and a dicyanamide ([DCA]⁻) anion.[1] The molecular formula is C₁₀H₁₅N₅, and it has a molecular weight of approximately 205.26 g/mol .[1][2][3]

Physicochemical Properties

The bulk properties of [Bmim][DCA] make it a versatile solvent and electrolyte in various applications. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 448245-52-1 |

| Molecular Formula | C₁₀H₁₅N₅ |

| Molecular Weight | 205.26 g/mol |

| Melting Point | -6 °C |

| Density | 1.06 g/cm³ |

| Viscosity | 28 cP |

| Conductivity | 9.53 mS/cm |

| Table 1: Physicochemical properties of this compound.[2][4] |

Structural Data

1-Butyl-3-methylimidazolium Cation: The structural parameters for the [Bmim]⁺ cation, based on X-ray diffraction data of 1-butyl-3-methylimidazolium chloride, are provided in Table 2.[1]

| Bond/Angle | Atoms | Length (Å) / Angle (°) |

| Bond Lengths | ||

| N1-C2 | 1.327 | |

| N3-C2 | 1.333 | |

| N1-C5 | 1.377 | |

| N3-C4 | 1.379 | |

| C4-C5 | 1.350 | |

| N1-C(Me) | ~1.47 | |

| N3-C(Bu) | ~1.47 | |

| Bond Angles | ||

| C5-N1-C2 | 108.9 | |

| C4-N3-C2 | 108.7 | |

| N1-C2-N3 | 108.3 | |

| N3-C4-C5 | 107.0 | |

| N1-C5-C4 | 107.1 | |

| Table 2: Selected bond lengths and angles for the 1-butyl-3-methylimidazolium cation.[1] |

Dicyanamide Anion: The dicyanamide anion is a V-shaped molecule.[5] Its structural parameters, derived from the single-crystal X-ray diffraction of thallium(I) dicyanamide, are presented in Table 3.[5]

| Bond/Angle | Atoms | Length (Å) / Angle (°) |

| Bond Lengths | ||

| C1-N1 (terminal) | 1.148 | |

| C2-N3 (terminal) | 1.148 | |

| C1-N2 (central) | 1.316 | |

| C2-N2 (central) | 1.319 | |

| Bond Angles | ||

| N1-C1-N2 | 172.0 | |

| N3-C2-N2 | 172.6 | |

| C1-N2-C2 | 120.6 | |

| Table 3: Selected bond lengths and angles for the dicyanamide anion.[5] |

Molecular Structure Diagram

Caption: Molecular structure of the 1-butyl-3-methylimidazolium cation and dicyanamide anion.

Experimental Protocols

Synthesis Workflow

The synthesis of this compound is typically a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) with 1-chlorobutane (B31608) to form the intermediate salt, 1-butyl-3-methylimidazolium chloride ([Bmim]Cl). The second step is a salt metathesis (anion exchange) reaction where the chloride anion is replaced by the dicyanamide anion.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a generalized procedure based on common methods for ionic liquid synthesis.[6][7][8]

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)

-

Reactants: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 1-methylimidazole (1.0 mol) and 1-chlorobutane (1.1 mol, slight excess). The reaction can be performed neat or with a solvent like toluene.

-

Reaction: Heat the mixture to 70-80°C and stir vigorously under a nitrogen atmosphere for 24-72 hours. The reaction progress can be monitored by the formation of a second, denser liquid phase, which is the ionic liquid.

-

Workup and Purification: After cooling to room temperature, the upper layer (unreacted starting materials) is decanted. The resulting viscous liquid ([Bmim]Cl) is washed multiple times with a non-polar solvent such as ethyl acetate or diethyl ether to remove any remaining starting materials.

-

Drying: The purified [Bmim]Cl is dried under high vacuum at 60-70°C for several hours to remove residual solvent and moisture, yielding a highly viscous liquid or a white solid.

Step 2: Synthesis of this compound ([Bmim][DCA])

-

Reactants: Dissolve the dried [Bmim]Cl (1.0 mol) in a suitable solvent (e.g., deionized water, acetone, or dichloromethane). In a separate flask, dissolve an equimolar amount of sodium dicyanamide (Na[N(CN)₂]) (1.0 mol) in the same solvent.

-

Reaction: Add the sodium dicyanamide solution dropwise to the stirred [Bmim]Cl solution at room temperature. A white precipitate of sodium chloride (NaCl) will form immediately.

-

Workup and Purification: Stir the mixture for several hours to ensure complete reaction. The precipitated NaCl is removed by filtration.

-

Isolation: The solvent is removed from the filtrate using a rotary evaporator. The resulting liquid is further dried under high vacuum to remove any residual water or solvent. The purity can be checked by a silver nitrate (B79036) test to ensure the absence of chloride ions.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, the neat ionic liquid can be used if its viscosity is low enough. Alternatively, a small amount of the sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} are used. For ¹H NMR of [Bmim][DCA] in DMSO-d₆, characteristic peaks are observed for the imidazolium (B1220033) ring protons (~9.1, 7.7, 7.6 ppm) and the alkyl chain protons (4.1, 3.8, 1.7, 1.2, 0.9 ppm).[5]

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small drop of the neat ionic liquid is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for transmission mode, a thin film of the liquid is sandwiched between two salt plates (e.g., KBr or NaCl).[2][9]

-

Instrumentation: Spectra are recorded using an FTIR spectrometer.

-

Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or salt plates is collected and subtracted from the sample spectrum.

-

Analysis: For [Bmim][DCA], characteristic vibrational bands for the dicyanamide anion are expected for the antisymmetric C≡N stretching vibration around 2130 cm⁻¹.[10][11] Vibrations corresponding to the C-H stretching of the [Bmim]⁺ cation are observed in the 2800-3200 cm⁻¹ region.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound, >98% | IoLiTec [iolitec.de]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dynamics of Dicyanamide in Ionic Liquids is Dominated by Local Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Environmental Double-Edged Sword of Imidazolium-Based Ionic Liquids: A Technical Guide

For Immediate Release

Imidazolium-based ionic liquids (ILs), once heralded as "green" solvents due to their low vapor pressure, are under increasing scrutiny for their potential environmental impact. While offering significant advantages in various industrial applications, from chemical synthesis to drug development, their ecotoxicity and persistence in ecosystems are critical concerns. This technical guide provides an in-depth analysis of the environmental fate and toxicological effects of these compounds, offering crucial data and standardized methodologies for researchers, scientists, and drug development professionals.

Core Environmental Concerns: Toxicity and Biodegradability

The environmental footprint of imidazolium-based ILs is primarily defined by their toxicity to aquatic and terrestrial organisms and their resistance to biodegradation. The toxicity is largely attributed to the imidazolium (B1220033) cation, with the length of the alkyl chain substituent being a key determinant of the adverse effects.[1][2][3] Longer alkyl chains generally lead to increased toxicity due to enhanced disruption of cell membranes, which is considered the primary mechanism of action.[4][5] The anion, while having a lesser effect, can also influence the overall toxicity.[1][6]

Biodegradation of imidazolium-based ILs is often limited, raising concerns about their persistence in the environment.[1] However, the molecular structure, including the length of the alkyl chain and the presence of functional groups, can significantly impact their susceptibility to microbial degradation.[7]

Quantitative Ecotoxicity Data

The following tables summarize the quantitative data on the toxicity of various imidazolium-based ionic liquids to different organisms. The 50% effective concentration (EC50) and 50% lethal concentration (LC50) values are presented to allow for a comparative assessment of their environmental risk.

Table 1: Toxicity of Imidazolium-Based Ionic Liquids to Aquatic Invertebrates (Daphnia magna)

| Ionic Liquid | Anion | Exposure Time (h) | LC50 (mg/L) | Reference |

| 1-Butyl-3-methylimidazolium | Bromide ([Br]⁻) | 48 | 8.03 | [2] |

| 1-Hexyl-3-methylimidazolium | Bromide ([Br]⁻) | 48 | 9.93 | [2] |

| 1-Octyl-3-methylimidazolium | Bromide ([Br]⁻) | 48 | 19.91 | [2] |

| 1-Butyl-3-methylimidazolium | Chloride ([Cl]⁻) | 48 | 9.24 | [2] |

| 1-Butyl-3-methylimidazolium | Hexafluorophosphate ([PF₆]⁻) | 48 | 15.68 | [2] |

| 1-Butyl-3-methylimidazolium | Tetrafluoroborate ([BF₄]⁻) | 48 | 13.62 | [2] |

Table 2: Toxicity of Imidazolium-Based Ionic Liquids to Bacteria (Vibrio fischeri) - Microtox® Assay

| Ionic Liquid | Anion | Exposure Time (min) | EC50 (mM) | Reference |

| 1-Ethyl-3-methylimidazolium | Chloride ([Cl]⁻) | 15 | 85.57 | [8] |

| 1-Butyl-3-methylimidazolium | Chloride ([Cl]⁻) | 15 | 9.06 | [8] |

| 1-Hexyl-3-methylimidazolium | Chloride ([Cl]⁻) | 15 | 0.45 | [8] |

| 1-Octyl-3-methylimidazolium | Chloride ([Cl]⁻) | 15 | 0.05 | [8] |

| 1-Decyl-3-methylimidazolium | Chloride ([Cl]⁻) | 15 | 0.06 | [8] |

| 1-Butyl-3-methylimidazolium | Tetrafluoroborate ([BF₄]⁻) | 15 | 7.60 mg/L | [9] |

Table 3: Cytotoxicity of Imidazolium-Based Ionic Liquids to Human Cell Lines

| Ionic Liquid | Cell Line | Exposure Time (h) | EC50 (mM) | Reference |

| 1,3-Dimethylimidazolium | Caco-2 | 24 | >100 | [10] |

| 1-Butyl-3-methylimidazolium | Caco-2 | 24 | 11.5 | [10] |

| 1-Hexyl-3-methylimidazolium | Caco-2 | 24 | 1.2 | [10] |

| 1-Octyl-3-methylimidazolium | Caco-2 | 24 | 0.15 | [10] |

| 1-Decyl-3-methylimidazolium | Caco-2 | 24 | 0.04 | [10] |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | CCO | Not Specified | <0.1 | [6] |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | CCO | Not Specified | ~0.5 | [6] |

| 1-Butyl-3-methylimidazolium hexafluorophosphate | CCO | Not Specified | ~1.0 | [6] |

| 1,3-Dimethylimidazolium hexafluorophosphate | CCO | Not Specified | >10 | [6] |

Experimental Protocols

Accurate assessment of the environmental impact of imidazolium-based ILs relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

Acute Toxicity Test with Daphnia magna (OECD Guideline 202)

This test evaluates the acute immobilization of Daphnia magna upon exposure to the test substance.

-

Test Organisms: Use juvenile daphnids, less than 24 hours old, from a healthy culture.[11][12]

-

Test Substance Preparation: Prepare a stock solution of the imidazolium-based IL in a suitable solvent. A series of at least five test concentrations, geometrically spaced, are prepared by diluting the stock solution with reconstituted water (pH 6-9, hardness 140–250 mg CaCO₃ L⁻¹).[12][13] A control group with only reconstituted water is also included.[12]

-

Test Setup: Dispense the test solutions into replicate test vessels (e.g., 50-100 mL beakers).[12] Introduce five daphnids into each vessel, ensuring a minimum volume of 20 mL per animal.[12][14] Four replicates are used for each concentration and the control.[11]

-

Incubation: Incubate the test vessels for 48 hours at 20 ± 2 °C under a 16-hour light/8-hour dark photoperiod.[12] No feeding is provided during the test.[12]

-

Observation: Record the number of immobilized daphnids in each vessel at 24 and 48 hours.[15] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[12]

-

Data Analysis: Calculate the EC50 value, the concentration that immobilizes 50% of the daphnids, at 48 hours using appropriate statistical methods.[15] The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.[15]

Ready Biodegradability - Closed Bottle Test (OECD Guideline 301D)

This method assesses the ready biodegradability of a substance by measuring oxygen consumption.

-

Test Setup: Prepare a mineral medium and inoculate it with a small volume of activated sludge, sewage effluent, or surface water.[16][17]

-

Test Substance and Controls: Add the test substance to the inoculated mineral medium in sealed bottles to achieve a concentration that results in a theoretical oxygen demand (ThOD) between 2 and 5 mg/L.[16] Prepare blank controls (inoculum and medium only) and reference controls with a readily biodegradable substance (e.g., sodium benzoate).[17]

-

Incubation: Incubate the sealed bottles in the dark at a constant temperature (e.g., 20 °C) for 28 days.[17][18]

-

Oxygen Measurement: Measure the dissolved oxygen concentration in the bottles at the beginning of the test and at regular intervals over the 28-day period using an oxygen electrode or other suitable method.[17][18]

-

Data Analysis: Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance to its ThOD.[16] A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[17]

Bacterial Toxicity Test using Aliivibrio fischeri (ISO 11348-3 - Microtox® Assay)

This bioassay measures the inhibition of light emission from the luminescent bacterium Aliivibrio fischeri as an indicator of toxicity.

-

Reagent Preparation: Reconstitute freeze-dried Aliivibrio fischeri bacteria according to the manufacturer's instructions.[19][20]

-

Test Sample Preparation: Prepare a series of dilutions of the imidazolium-based IL in a suitable diluent.[19]

-

Test Procedure:

-

Dispense the bacterial suspension into test cuvettes.

-

Measure the initial light output of the bacterial suspension using a luminometer.[19]

-

Add the different concentrations of the test sample to the cuvettes.

-

Incubate for a specified period (e.g., 5, 15, or 30 minutes).[19]

-

Measure the final light output.

-

-

Data Analysis: Calculate the percentage of light inhibition for each concentration relative to a control.[21] Determine the EC50 value, the concentration that causes a 50% reduction in light emission.[19]

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and the proposed mechanism of toxicity, the following diagrams are provided.

Conclusion

The "green" label for imidazolium-based ionic liquids is not absolute and must be considered in the context of their potential environmental impact. Their toxicity, particularly to aquatic life, and their limited biodegradability necessitate a thorough risk assessment before widespread industrial use. This guide provides a foundational understanding of these issues, offering quantitative data and standardized protocols to aid in the responsible development and application of these versatile solvents. Further research into designing less toxic and more biodegradable ionic liquids is crucial for realizing their full potential as truly sustainable chemical technologies.

References

- 1. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of imidazolium-based ionic liquids on bacterial growth inhibition investigated via experimental and QSAR modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. shop.fera.co.uk [shop.fera.co.uk]